Role of Deubiquitinase (DUB) Enzymes in Viral Pathogenesis and Inhibition Strategies
Deubiquitinase (DUB) enzymes facilitate viral immune evasion by reversing host ubiquitin-mediated antiviral responses. Viruses including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 exploit DUB activity to suppress interferon signaling and enhance viral replication efficiency. Targeting DUBs disrupts viral proteostasis, leading to misfolded viral proteins and impaired virion assembly. 4-(2-Nitrophenoxy)benzamide derivatives act as selective DUB inhibitors, blocking these critical viral mechanisms. In vitro studies demonstrate potent antiviral activity against multiple viruses, with IC~50~ values spanning 10.22–44.68 μM (Table 1) [1].
Table 1: In Vitro Antiviral Activity of 4-(2-Nitrophenoxy)benzamide Derivatives
Virus | Most Potent Derivative | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (CC₅₀/IC₅₀) |
---|
Adenovirus | Compound 8c | 10.22 | 72.93–120.50 | 7.1–11.8 |
HSV-1 | Compound 8d | 15.87 | 72.93–120.50 | 4.6–7.6 |
Coxsackievirus | Compound 10b | 18.64 | 72.93–120.50 | 3.9–6.5 |
SARS-CoV-2 | Compound 8a | 44.68 | 72.93–120.50 | 1.6–2.7 |
Pharmacophoric Features of Benzamide Derivatives as DUB Inhibitors
The benzamide core provides essential structural motifs for DUB inhibition:
- Amide bond (H-bond donor/acceptor): Anchors to catalytic cysteine residues in DUB active sites, disrupting substrate binding [3].
- Ortho-nitrophenoxy group: Enhances electron-withdrawing properties, stabilizing ligand-receptor interactions. Nitro positioning significantly modulates antiviral specificity [1] [7].
- Para-substituted benzamide: Governs steric compatibility with hydrophobic DUB sub-pockets. Derivatives with halogen or methoxy groups exhibit enhanced activity against influenza A (IC~50~ = 0.27–3.45 μM) [7].
Table 2: Pharmacophore Components of 4-(2-Nitrophenoxy)benzamide Derivatives
Pharmacophore Element | Role in DUB Inhibition | Impact of Modifications |
---|
Benzamide core | H-bonding with catalytic site | Replacement reduces potency |
Ortho-nitrophenoxy | Electron withdrawal & binding | Meta/para-nitro shifts lower activity |
Para-benzamide position | Hydrophobic pocket interaction | Halogen/methoxy groups enhance viral inhibition |
Amide linkage | Structural rigidity & orientation | Reverse amides retain partial activity |
Structure-activity relationship (SAR) studies confirm that nitro group placement and aryl ring substitutions dictate antiviral spectrum. Ortho-substituted nitro groups maximize steric accessibility to DUB catalytic sites, while para-benzamide derivatives with tri-substitutions show IC~50~ values as low as 0.27 μM against influenza A [7].
Structural Rationale for 4-(2-Nitrophenoxy)benzamide’s Antiviral Potential
Molecular docking reveals that 4-(2-nitrophenoxy)benzamide derivatives bind DUBs via:
- Hydrogen bonding: Amide carbonyl oxygen and nitro group oxygen atoms form H-bonds with catalytic residues (e.g., Glu166 in SARS-CoV-2 M~pro~), disrupting protease function [1] [5].
- Hydrophobic interactions: Nitrophenoxy and benzamide rings occupy hydrophobic subsites, enhancing binding affinity (docking scores: –6.61 to –5.74 kcal/mol) [1].
- Conformational rigidity: The amide linker optimizes orientation for deep active-site penetration, as validated by CDOCKER simulations [3].
Figure 1: Synthesis Route of 4-(2-Nitrophenoxy)benzamide Derivatives
1. Aryl halide + Thiophenol → Cu(I)-catalyzed coupling (Microwave, 80°C) 2. Ester hydrolysis → Carboxylic acid intermediate 3. Amidation with substituted anilines → Target derivatives
Microwave-assisted synthesis yields derivatives (e.g., 8a, 8c, 10b) in ≤63% efficiency [1].
In silico ADMET profiling predicts favorable drug-like properties:
- Lipophilicity (LogP): 3.1–3.8 (optimal for membrane permeability)
- Metabolic stability: Resistant to cytochrome P450-mediated degradation
- Oral bioavailability: >70% predicted absorption [1]